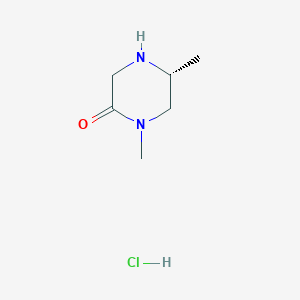

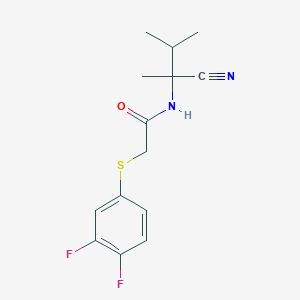

![molecular formula C27H28N4O3 B2534758 1-({3-[4-(Benciloxi)fenil]-1,2,4-oxadiazol-5-il}metil)-4-(4-metoxifenil)piperazina CAS No. 1252928-45-2](/img/structure/B2534758.png)

1-({3-[4-(Benciloxi)fenil]-1,2,4-oxadiazol-5-il}metil)-4-(4-metoxifenil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine” is a complex organic molecule. It contains several functional groups and rings, including a benzyloxyphenyl group, an oxadiazolyl group, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzyloxyphenyl and methoxyphenyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The compound, due to its complex structure, might undergo a variety of chemical reactions. The oxadiazole ring, in particular, is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds, such as 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, have been found to exhibit antidiabetic activity .Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antifúngico de este compuesto. Un estudio relacionado sintetizó una nueva serie de 5-(4-(benciloxi)sustituido fenil)-3-((fenilamino)metil)-1,3,4-oxadiazol-2(3H)-tiona bases de Mannich utilizando herramientas de química verde como tamices moleculares y sonicación . Estos derivados demostraron una prometedora actividad antifúngica contra cepas fúngicas patógenas humanas, incluyendo Candida albicans, Cryptococcus neoformans y Aspergillus fumigatus.

- 4-(Benciloxi)fenil isocianato sirve como intermedio en la síntesis de 1,3,5-tris(4-benciloxifenil)-1,3,5-triazinana-2,4,6-triona mediante ciclotrimerización . Las triazinananas encuentran aplicaciones en la ciencia de los materiales y la síntesis orgánica.

- Se diseñó y sintetizó una nueva serie de 3’-(4-(benciloxi)fenil)-1’-fenil-5-(piridin-4-il)-3,4-dihidro-1’H,2H-3,4’-bipirazol derivados. Estos compuestos fueron evaluados por su actividad inhibitoria de la kinasa EGFR y sus efectos antiproliferativos contra líneas celulares cancerosas humanas como MCF-7 (cáncer de mama), A549 (tumor pulmonar no pequeño), HCT-116 (cáncer de colon) y SiHa .

Actividad Antifúngica

Síntesis de Triazinana

Inhibición de la Kinasa EGFR y Actividad Anticancerígena

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies .

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the ATP-binding site of the enzyme . This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s interaction with EGFR kinase leads to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR kinase, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation of cancer cells and an increase in apoptosis . Specifically, it has shown potent antitumor activities against the human non-small lung tumor cell line A549 .

Propiedades

IUPAC Name |

5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJWXOGIGTYTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)

![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)

![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)